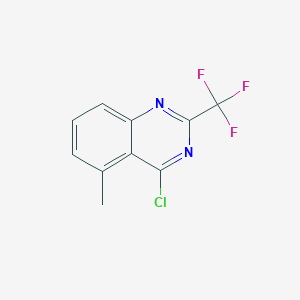

4-Chloro-5-methyl-2-(trifluoromethyl)quinazoline

Description

Properties

CAS No. |

219773-99-6 |

|---|---|

Molecular Formula |

C10H6ClF3N2 |

Molecular Weight |

246.61 g/mol |

IUPAC Name |

4-chloro-5-methyl-2-(trifluoromethyl)quinazoline |

InChI |

InChI=1S/C10H6ClF3N2/c1-5-3-2-4-6-7(5)8(11)16-9(15-6)10(12,13)14/h2-4H,1H3 |

InChI Key |

XSHYBSGHECXISA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N=C2Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methyl-2-(trifluoromethyl)quinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with methyl isocyanate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically at room temperature, to yield the desired quinazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or primary amines in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Substitution: Formation of 4-amino-5-methyl-2-(trifluoromethyl)quinazoline.

Oxidation: Formation of 4-chloro-5-formyl-2-(trifluoromethyl)quinazoline.

Reduction: Formation of 4-chloro-5-methyl-2-(trifluoromethyl)dihydroquinazoline.

Scientific Research Applications

Anticancer Properties

The compound has been identified as a potential inhibitor of various protein tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). The overexpression of EGFR is linked to several types of cancers, including non-small cell lung cancer, breast cancer, and gastric cancer . Inhibition of EGFR can lead to reduced tumor growth and metastasis by blocking downstream signaling pathways that promote cell proliferation.

Case Study: EGFR Inhibition

A study demonstrated that quinazoline derivatives, including 4-chloro-5-methyl-2-(trifluoromethyl)quinazoline, effectively inhibit EGFR activity. The mechanism involves competitive binding to the ATP-binding site of the receptor, which prevents phosphorylation and subsequent activation of downstream signaling pathways involved in tumor progression .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of quinazoline derivatives has revealed that modifications at various positions can significantly affect their potency and selectivity against different kinases. For instance:

- Substituents at positions 5 and 6 on the quinazoline ring have been shown to enhance anticancer activity.

- The presence of a trifluoromethyl group at position 2 increases lipophilicity and may improve cellular uptake .

Data Table: Structure-Activity Relationship Insights

| Compound Variant | Position of Modification | Observed Activity | Reference |

|---|---|---|---|

| Base Compound | None | Baseline Activity | |

| Variant A | 5-Methyl | Increased Activity | |

| Variant B | 6-Trifluoromethyl | High Potency |

Recent Developments

Recent advancements have focused on synthesizing novel derivatives of quinazolines with enhanced efficacy against various cancer cell lines. For example:

- A series of compounds were designed based on this compound, showing significant antiproliferative effects against pancreatic and prostate cancer cell lines .

- The most promising derivatives exhibited low nanomolar GI50 values against human tumor cell lines, indicating their potential for clinical application.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Substituent Variations and Electronic Effects

Key structural analogs and their substituent-driven properties are compared below:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in the target compound enhances stability compared to phenyl or methoxy groups in analogs like 4c and 4d .

- Halogen Effects : Bromine at position 5 (in 5-Bromo-4-chloro-2-CF₃-quinazoline ) increases steric bulk but reduces reactivity compared to methyl .

- Pharmacological Activity: Phenylethynyl-substituted analogs (e.g., 4c) show notable anticancer activity, suggesting that bulky substituents at position 6 improve target binding .

Pharmacological and Physicochemical Properties

Anticonvulsant Activity

- Analogs with hydrophilic groups (e.g., -NH₂) exhibit higher anticonvulsant efficacy, while hydrophobic groups (e.g., -CF₃) improve blood-brain barrier penetration .

- The target compound’s trifluoromethyl group may balance these effects, though direct activity data are unavailable .

Anticancer Activity

- 4c and related phenylethynyl derivatives show potent activity against HepG-2 cells (IC₅₀ < 2 µg/mL) .

Photophysical Properties

- Triazoloquinazolines with CF₃ substituents (e.g., 5-(4'-Diphenylamino-biphenyl)-3-CF₃-phenyl-triazoloquinazoline) exhibit strong fluorescence, suggesting the target compound could serve as a fluorophore precursor .

Biological Activity

4-Chloro-5-methyl-2-(trifluoromethyl)quinazoline is a member of the quinazoline family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its potential as an anticancer agent and its ability to interact with various biological targets, influencing critical signaling pathways.

The molecular formula of this compound is C10H7ClF3N, with a molecular weight of approximately 246.616 Da. The presence of chlorine, methyl, and trifluoromethyl groups significantly contributes to its unique chemical reactivity and biological activity.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, the compound demonstrated an IC50 value of 0.096 μM against EGFR, indicating potent inhibitory activity .

Table 1: Biological Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.096 | EGFR inhibition |

| A549 | Not specified | Antiproliferative effects |

| HepG2 | Not specified | Antiproliferative effects |

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key receptor tyrosine kinases (RTKs), such as EGFR and VEGFR. Studies have shown that this compound can effectively downregulate vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis .

In particular, quinazoline derivatives have been identified as dual inhibitors targeting both EGFR and VEGFR pathways, enhancing their therapeutic efficacy against various cancers .

Structure-Activity Relationship (SAR)

The structural modifications on the quinazoline core significantly influence its biological activity. For example, substituents at positions C-3' and C-5' have been linked to enhanced inhibitory activity against target kinases. Research has shown that compounds with bulky halogen atoms exhibit superior inhibitory effects compared to those without such modifications .

Case Studies

Recent studies have explored the efficacy of this compound in preclinical models:

- In Vivo Efficacy : In xenograft models using A549 cells, oral administration of the compound resulted in a tumor growth inhibition (TGI) value comparable to established therapies like vandetanib .

- Safety Profile : The compound exhibited a favorable safety profile with no significant weight loss observed in treated subjects, suggesting a good therapeutic window for further development .

Comparative Analysis

To contextualize the activity of this compound, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison of Quinazoline Derivatives

| Compound Name | Key Features | IC50 (μM) |

|---|---|---|

| 4-Chloro-6-fluoroquinazoline | Fluorine substitution at C-6 | Not specified |

| 4,7-Dichloroquinazoline | Enhanced reactivity due to dichlorination | Not specified |

| 4-Chloro-6,8-difluoroquinazoline | Difluorinated structure | Not specified |

These comparisons highlight how variations in halogen substitutions can impact biological activities and reactivity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.